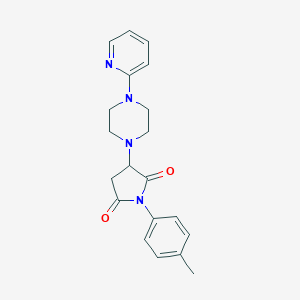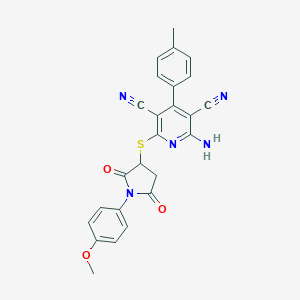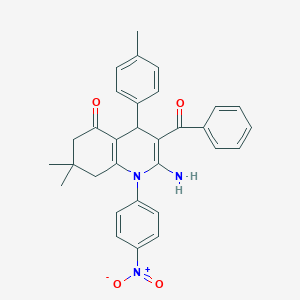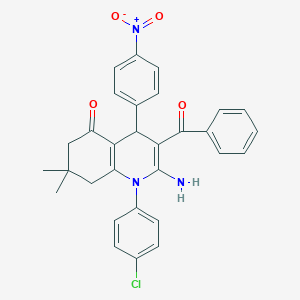
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione, also known as PPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is not fully understood. However, it is believed that 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione acts as a partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress responses. By binding to this receptor, 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione can modulate the activity of serotonin, a neurotransmitter that plays a key role in these processes.
Biochemical and Physiological Effects:
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione can increase the activity of the 5-HT1A receptor, leading to an increase in serotonin release. This can result in a reduction in anxiety and depression-like behaviors in animal models. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has also been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is its high affinity for the 5-HT1A receptor. This makes it a valuable tool for studying the physiological effects of this receptor. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is its specificity for the 5-HT1A receptor. This limits its use in studying other receptors and biological processes.
Direcciones Futuras
There are several future directions for research involving 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione. One area of interest is the potential use of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione in the treatment of depression and anxiety disorders. Further studies are needed to determine the efficacy and safety of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione in these conditions. Another area of interest is the use of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione in the study of other serotonin receptors and their physiological effects. This could lead to a better understanding of the complex role of serotonin in the brain and its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione can be achieved through a multistep process. The first step involves the reaction of 4-bromopyridine with piperazine to form 4-(1-piperazinyl)pyridine. This intermediate is then reacted with p-tolylacetic acid to form the final product, 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione. The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been optimized to yield high purity and high yields, making it a cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been shown to have a variety of scientific research applications. One of the primary uses of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is in the study of serotonin receptors. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been shown to have a high affinity for the 5-HT1A receptor, making it a valuable tool for studying the physiological effects of this receptor. 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
Nombre del producto |
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N4O2/c1-15-5-7-16(8-6-15)24-19(25)14-17(20(24)26)22-10-12-23(13-11-22)18-4-2-3-9-21-18/h2-9,17H,10-14H2,1H3 |
Clave InChI |
FNSYNEITSVRIPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)




![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)
![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)